N-(4-acetylphenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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Overview
Description
N-(4-acetylphenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of acetylphenyl and trimethoxyphenyl groups, linked through a dihydro-1,2-oxazole ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves a multi-step process:
Formation of the Oxazole Ring: The initial step involves the formation of the dihydro-1,2-oxazole ring. This can be achieved through a cyclization reaction between a suitable nitrile and an α-haloketone under basic conditions.
Attachment of the Acetylphenyl Group: The next step involves the introduction of the 4-acetylphenyl group. This can be done through a Friedel-Crafts acylation reaction, where the oxazole ring is treated with 4-acetylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Trimethoxyphenyl Group: Finally, the 3,4,5-trimethoxyphenyl group is introduced via a nucleophilic substitution reaction. This involves reacting the intermediate compound with 3,4,5-trimethoxyphenylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like halogens or nitro compounds, while nucleophilic substitution may involve amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(4-acetylphenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure may allow it to bind to specific proteins or enzymes, making it a useful tool for probing biological pathways.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with biological targets could make it useful for the treatment of various diseases, although further research is needed to fully understand its therapeutic potential.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its unique structure makes it a versatile building block for the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, depending on the context of its use. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- N-(4-acetylphenyl)-3-(3,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- N-(4-acetylphenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-4-carboxamide
Uniqueness
N-(4-acetylphenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide stands out due to the presence of the 3,4,5-trimethoxyphenyl group, which imparts unique chemical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from similar compounds with different substitution patterns.
Properties
Molecular Formula |
C21H22N2O6 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C21H22N2O6/c1-12(24)13-5-7-15(8-6-13)22-21(25)19-11-16(23-29-19)14-9-17(26-2)20(28-4)18(10-14)27-3/h5-10,19H,11H2,1-4H3,(H,22,25) |
InChI Key |
NVMJEJBFMDNXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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